molecular formula C18H18ClN3O B7634241 N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide

N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide

Cat. No. B7634241
M. Wt: 327.8 g/mol
InChI Key: MFLVFMYOXAHGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide, also known as CP-544326, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine-based inhibitors and has been shown to exhibit potent inhibitory activity against a specific enzyme, which makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide involves the inhibition of a specific enzyme known as poly(ADP-ribose) polymerase (PARP). PARP is an essential enzyme that plays a key role in DNA repair and maintenance. Inhibition of PARP activity leads to the accumulation of DNA damage, which eventually leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide has been shown to exhibit potent inhibitory activity against PARP, which makes it a promising candidate for the treatment of various diseases. The compound has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. Additionally, N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide has been shown to enhance the effects of certain chemotherapeutic agents, making it a potential combination therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide is its potent inhibitory activity against PARP, which makes it a promising candidate for the treatment of various diseases. Additionally, the compound has been shown to have minimal effects on normal cells, which is important for reducing toxicity in patients. However, one of the limitations of N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide is its low solubility in water, which can make it difficult to administer in certain formulations.

Future Directions

There are several future directions for the research and development of N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide. One area of focus is in the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide in various disease models. Another area of research is in the development of new formulations and delivery methods to improve the solubility and bioavailability of the compound. Finally, there is a need for further studies to explore the potential of N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide in combination with other chemotherapeutic agents for the treatment of cancer.

Synthesis Methods

The synthesis of N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The compound is typically synthesized using a multi-step process that involves the use of various reagents and solvents. One of the most common methods for synthesizing N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide involves the reaction of 4-chlorobenzylamine with 2-cyanopyrimidine in the presence of a base such as potassium carbonate. The resulting product is then subjected to a series of purification steps to obtain the final compound.

Scientific Research Applications

N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of cancer. The compound has been shown to exhibit potent inhibitory activity against a specific enzyme that is overexpressed in many types of cancer cells. This enzyme plays a key role in the growth and proliferation of cancer cells, and inhibiting its activity can lead to the death of these cells.

properties

IUPAC Name

N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-22(18(23)14-5-2-3-6-14)16(17-20-11-4-12-21-17)13-7-9-15(19)10-8-13/h4-5,7-12,16H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLVFMYOXAHGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1=CC=C(C=C1)Cl)C2=NC=CC=N2)C(=O)C3=CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide

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